molecular formula C24H17ClN2O9S B2967461 Methyl 5-[(4-chloro-3-nitrophenyl)sulfonyl-phenoxycarbonylamino]-2-methyl-1-benzofuran-3-carboxylate CAS No. 448213-81-8

Methyl 5-[(4-chloro-3-nitrophenyl)sulfonyl-phenoxycarbonylamino]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2967461
CAS No.: 448213-81-8
M. Wt: 544.92
InChI Key: OVYRDLBANOFUFM-UHFFFAOYSA-N
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Description

Methyl 5-[(4-chloro-3-nitrophenyl)sulfonyl-phenoxycarbonylamino]-2-methyl-1-benzofuran-3-carboxylate is a useful research compound. Its molecular formula is C24H17ClN2O9S and its molecular weight is 544.92. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

Research focusing on chloro-substituted compounds and their synthetic pathways could be relevant. For instance, the synthesis and structural analysis of chloro-substituted methyl benzisoxazole carboxylates provide insights into the manipulation of similar chloro- and nitro-substituted compounds for the development of new chemical entities (McCord et al., 1979). These synthetic strategies could be adapted for the preparation of compounds with specific functionalities for targeted applications.

Reaction Mechanisms and Derivatives

The study of reactions involving aryloxytetrazoles and their decomposition in the presence of dimethyl sulfoxide reveals the potential for generating a variety of structural motifs, which can be useful in designing compounds with desired pharmacological activities (Dabbagh et al., 2005). This demonstrates the versatility of sulfonyl and nitro groups in facilitating chemical transformations for complex organic synthesis.

Application in Organic Synthesis

The use of trifluoromethylphenyl sulfones in Julia-Kocienski olefination reactions, as discussed by Alonso et al. (2005), highlights the utility of sulfonyl-containing compounds in the synthesis of alkenes and dienes with potential applications in drug discovery and development (Alonso et al., 2005). These methodologies could be relevant for the functionalization or modification of the compound to explore its biological activities or material properties.

Potential Biological Activity

Although not directly related, the investigation of organic carcinogens and their molecular modification to reduce mutagenicity and carcinogenicity, as reported by Ashby et al. (1982), could provide a conceptual framework for studying the biological effects of structurally complex compounds like Methyl 5-[(4-chloro-3-nitrophenyl)sulfonyl-phenoxycarbonylamino]-2-methyl-1-benzofuran-3-carboxylate (Ashby et al., 1982). Such studies could lead to the discovery of novel therapeutic agents or the development of safer chemical entities.

Mechanism of Action

The mechanism of action of a chemical compound typically refers to its behavior in a biological context, such as how it interacts with biological macromolecules or its effect on a biological pathway. Unfortunately, there is no information available on the biological activity or mechanism of action of this compound .

Future Directions

The future directions for research on this compound would depend on its potential applications. These could include its use in the synthesis of other compounds, its potential biological activity, or its physical and chemical properties .

Properties

IUPAC Name

methyl 5-[(4-chloro-3-nitrophenyl)sulfonyl-phenoxycarbonylamino]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClN2O9S/c1-14-22(23(28)34-2)18-12-15(8-11-21(18)35-14)26(24(29)36-16-6-4-3-5-7-16)37(32,33)17-9-10-19(25)20(13-17)27(30)31/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVYRDLBANOFUFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)OC3=CC=CC=C3)S(=O)(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClN2O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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